An In-depth Technical Guide to the Chemical and Physical Properties of Bromoxynil Heptanoate
An In-depth Technical Guide to the Chemical and Physical Properties of Bromoxynil Heptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoxynil (B128292) heptanoate (B1214049) is a selective, post-emergence herbicide used to control annual broadleaf weeds.[1] It belongs to the hydroxybenzonitrile class of herbicides. This technical guide provides a comprehensive overview of the chemical and physical properties of bromoxynil heptanoate, detailed experimental protocols for their determination, and insights into its mode of action and relevant signaling pathways.
Chemical and Physical Properties
The chemical and physical properties of bromoxynil heptanoate and its parent compound, bromoxynil, are summarized in the tables below. These properties are crucial for understanding its environmental fate, transport, and biological activity.
Table 1: Chemical and Physical Properties of Bromoxynil Heptanoate
| Property | Value | Reference(s) |
| IUPAC Name | 2,6-dibromo-4-cyanophenyl heptanoate | [2] |
| CAS Number | 56634-95-8 | [2] |
| Molecular Formula | C₁₄H₁₅Br₂NO₂ | [2] |
| Molecular Weight | 389.08 g/mol | [2] |
| Appearance | Brown crystalline solid | [1] |
| Melting Point | 38-44 °C | [3] |
| Boiling Point | Decomposes before boiling | [4] |
| Density | 1.59 g/cm³ (predicted) | [3] |
| Water Solubility | 0.08 mg/L (at pH 7, 20 °C) | [5] |
| Vapor Pressure | 1.9 x 10⁻¹ mPa (at 25 °C) | [4] |
| LogP (Octanol-Water Partition Coefficient) | 5.2 | [2] |
Table 2: Chemical and Physical Properties of Bromoxynil
| Property | Value | Reference(s) |
| IUPAC Name | 3,5-dibromo-4-hydroxybenzonitrile | [5] |
| CAS Number | 1689-84-5 | [5] |
| Molecular Formula | C₇H₃Br₂NO | [5] |
| Molecular Weight | 276.91 g/mol | [5] |
| Appearance | Colorless solid | [5] |
| Melting Point | 194-195 °C | [5] |
| Boiling Point | Sublimes at 135 °C (0.15 mmHg) | [5] |
| Water Solubility | 130 mg/L (at 25 °C) | [5] |
| pKa | 3.86 | [5] |
| LogP (Octanol-Water Partition Coefficient) | 2.70 | [5] |
Experimental Protocols
The determination of the physicochemical properties of chemicals like bromoxynil heptanoate is guided by standardized protocols to ensure consistency and reliability of data. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals.[6]
1. Melting Point/Melting Range (OECD Guideline 102)
This guideline describes various methods for determining the melting point of a substance.[7][8][9][10] For a crystalline solid like bromoxynil heptanoate, the capillary method is commonly employed.
-
Principle: A small amount of the finely powdered substance is packed into a capillary tube, which is then heated in a controlled manner in a liquid bath or a metal block. The temperatures at which melting begins and is complete are recorded as the melting range.
-
Apparatus: Melting point apparatus (liquid bath or metal block), capillary tubes, thermometer.
-
Procedure:
-
A small amount of the dry substance is introduced into a capillary tube, sealed at one end, to a height of about 3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate, and the temperature is observed.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded.
-
2. Boiling Point (OECD Guideline 103)
While bromoxynil heptanoate decomposes before boiling, this guideline outlines methods for determining the boiling point of liquid substances.[11][12][13][14]
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Methods include ebulliometry, dynamic methods, and distillation methods.
-
Apparatus: Ebulliometer or distillation apparatus, thermometer, pressure sensor.
-
Procedure (Dynamic Method):
-
The substance is heated, and the vapor is allowed to equilibrate with the liquid phase.
-
The temperature and pressure of the system are measured simultaneously.
-
The boiling point at a given pressure is the temperature at which the vapor-liquid equilibrium is established.
-
3. Water Solubility (OECD Guideline 105)
This guideline provides two primary methods for determining water solubility: the column elution method for substances with low solubility and the flask method for those with higher solubility.[15][16][17][18][19] For bromoxynil heptanoate, with its low water solubility, the column elution method is appropriate.
-
Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the water solubility.
-
Apparatus: Chromatography column, pump, fraction collector, analytical instrument (e.g., HPLC-UV).
-
Procedure:
-
An inert support material is coated with the test substance.
-
The coated material is packed into a column.
-
Water is pumped through the column at a constant, low flow rate.
-
Fractions of the eluate are collected and analyzed for the concentration of the test substance.
-
The analysis is continued until the concentration of the substance in the eluate is constant. This constant concentration is taken as the water solubility.
-
4. Vapor Pressure (OECD Guideline 104)
This guideline describes several methods for determining the vapor pressure of a substance, including the dynamic method, static method, and effusion methods.[3][20][21][22][23]
-
Principle: Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.
-
Apparatus: Varies depending on the method (e.g., isoteniscope for the static method, Knudsen effusion apparatus for the effusion method).
-
Procedure (Static Method):
-
The substance is placed in a container connected to a pressure-measuring device.
-
The system is evacuated and thermostated at the desired temperature.
-
The pressure of the vapor in equilibrium with the substance is measured.
-
5. Partition Coefficient (n-octanol/water) (OECD Guidelines 107 and 117)
The octanol-water partition coefficient (LogP or Kow) is a measure of a chemical's lipophilicity. It can be determined by the shake-flask method (OECD 107) or the HPLC method (OECD 117).[24][25][26]
-
Principle (Shake-Flask Method): The test substance is dissolved in a mixture of n-octanol and water. The mixture is shaken to allow for partitioning of the substance between the two phases. After separation of the phases, the concentration of the substance in each phase is determined.
-
Apparatus: Separatory funnel, shaker, analytical instrument (e.g., GC or HPLC).
-
Procedure:
-
A solution of the test substance is prepared in either n-octanol or water.
-
The solution is placed in a separatory funnel with the other solvent.
-
The funnel is shaken until equilibrium is reached.
-
The two phases are separated, and the concentration of the test substance in each phase is determined analytically.
-
The partition coefficient is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
-
Synthesis and Degradation Pathways
Synthesis of Bromoxynil Heptanoate
Bromoxynil heptanoate is synthesized by the esterification of bromoxynil with heptanoyl chloride.[27][28] This process involves the reaction of the hydroxyl group of bromoxynil with the acid chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
Hydrolysis of Bromoxynil Heptanoate
In the environment and in biological systems, bromoxynil heptanoate is readily hydrolyzed to its active form, bromoxynil.[1][5] This hydrolysis is pH-dependent, occurring more rapidly under alkaline conditions.[29]
Mode of Action and Signaling Pathways
Inhibition of Photosynthesis in Plants
The primary mode of action of bromoxynil as a herbicide is the inhibition of photosynthesis.[30][31][32] Specifically, it targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[33] Bromoxynil binds to the D1 protein of the PSII complex, blocking electron flow and ultimately leading to the production of reactive oxygen species, which cause cellular damage and plant death.[34]
Toxicity in Mammalian Systems: Involvement of the NF-κB Signaling Pathway
While the primary target of bromoxynil is in plants, studies have shown that it can induce toxicity in mammalian systems. One of the key signaling pathways implicated in bromoxynil-induced toxicity is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in inflammation, immunity, and cell survival.
Bromoxynil has been shown to activate the NF-κB pathway, potentially through the Toll-like receptor 4 (TLR4) and its downstream adapter protein MyD88. This activation leads to a cascade of events that result in the transcription of pro-inflammatory genes.
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